

# A Technical Guide to the Chemical Properties and Structure of 1-Phenylethanone (Acetophenone)

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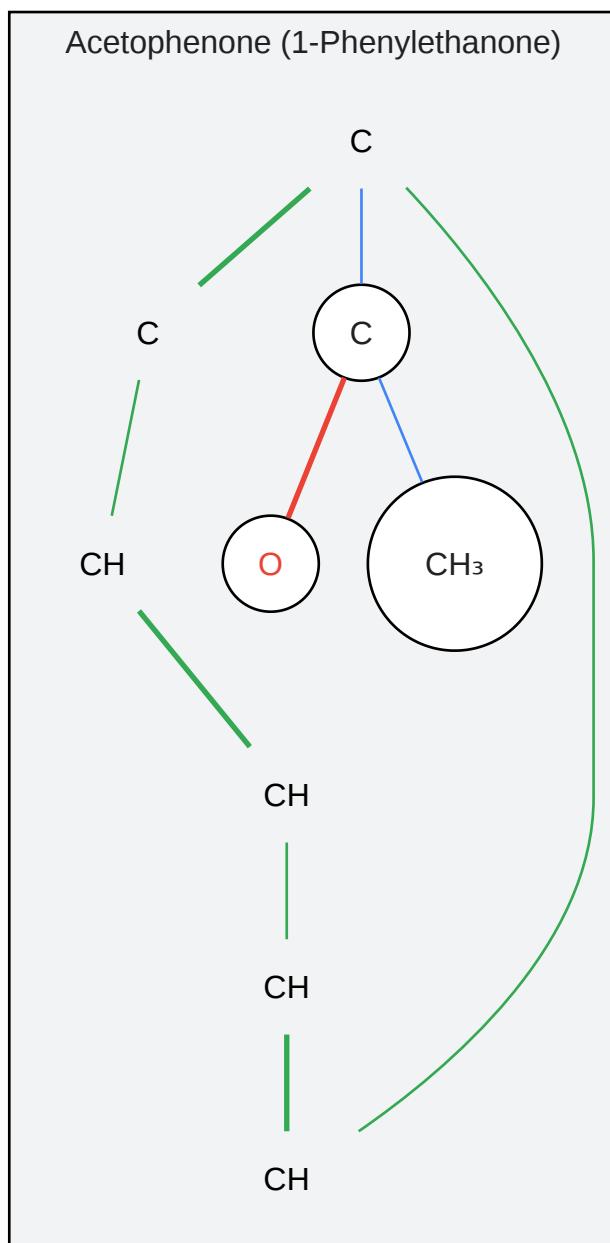
## Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and reactivity of **1-phenylethanone**, commonly known as acetophenone. As the simplest aromatic ketone, acetophenone is a vital building block in organic synthesis and a precursor to numerous pharmaceuticals, resins, and fragrances.<sup>[1]</sup> This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes its structural and reactive nature through diagrams.

## Chemical Structure and Bonding

Acetophenone ( $C_8H_8O$ ) is an organic compound characterized by a phenyl group attached to a methyl ketone.<sup>[2]</sup> Its structure consists of a planar benzene ring bonded to the carbonyl carbon of a ketone functional group, which is in turn bonded to a methyl group.<sup>[3]</sup>

The carbonyl carbon and the carbons of the benzene ring are  $sp^2$  hybridized, resulting in a trigonal planar geometry with bond angles of approximately  $120^\circ$ . The methyl carbon is  $sp^3$  hybridized, exhibiting a tetrahedral geometry with bond angles around  $109.5^\circ$ .<sup>[4]</sup> The delocalized  $\pi$ -electron system of the aromatic ring and the polar carbon-oxygen double bond of the ketone are the primary determinants of acetophenone's chemical reactivity.



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Caption: Chemical structure of acetophenone.

## Physicochemical Properties

Acetophenone is a colorless, viscous liquid at room temperature with a sweet, pungent odor similar to oranges.<sup>[2]</sup> It is slightly soluble in water but readily soluble in common organic solvents like ethanol, diethyl ether, and chloroform.<sup>[5]</sup>

Table 1: Physical and Chemical Properties of Acetophenone

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O	[1]
Molar Mass	120.15 g/mol	[2][6]
Appearance	Colorless liquid or white crystals	[2]
Odor	Sweet, pungent, orange-like	[2]
Density	1.03 g/cm <sup>3</sup> at 20 °C	[7]
Melting Point	19-20 °C	[1][7]
Boiling Point	202 °C	[1][7]
Solubility in Water	5.5 g/L at 25 °C	[1]
Flash Point	77 °C	[1]
Refractive Index (n <sub>20/D</sub> )	1.534	[7]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of acetophenone. The key spectroscopic data are summarized below.

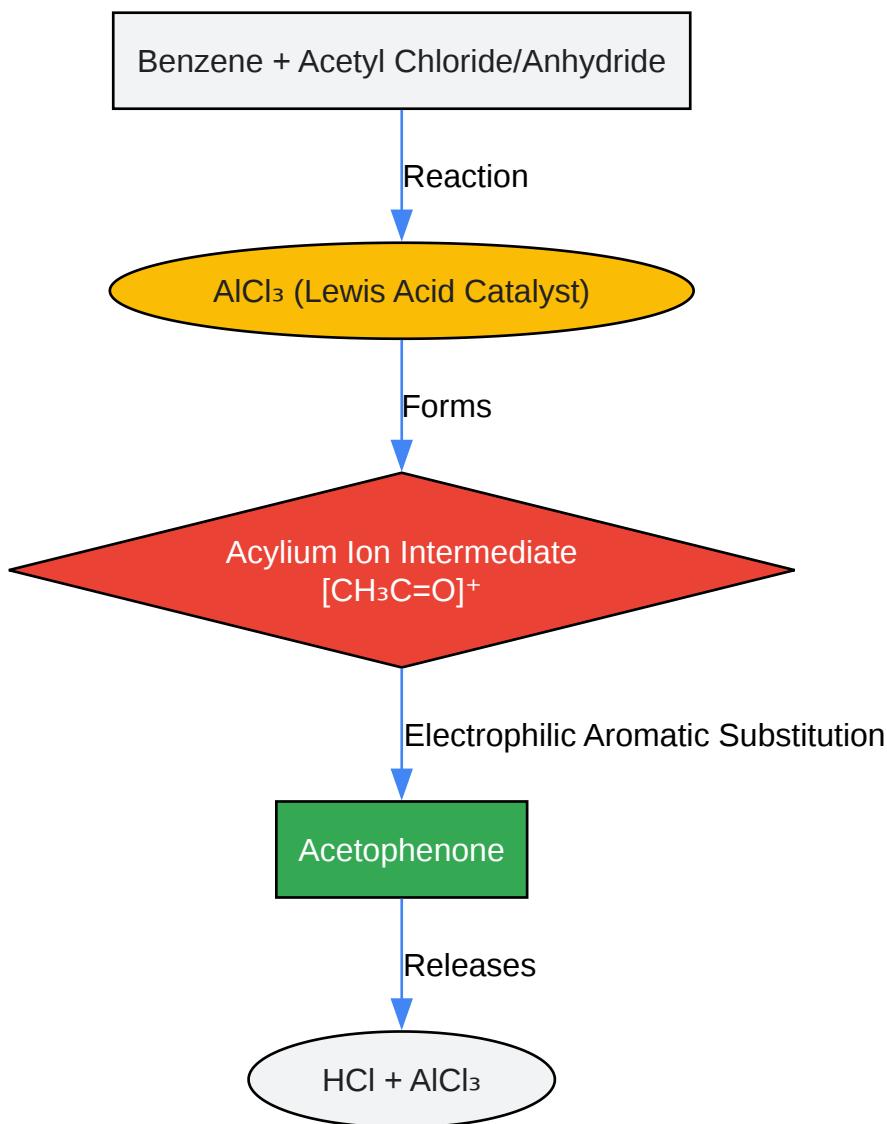
Table 2: Spectroscopic Data for Acetophenone

Technique	Key Peaks/Shifts	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta \sim 7.96$ ppm (m, 2H, ortho-protons)	[8]
	$\delta \sim 7.57$ ppm (m, 1H, para-proton)	[8]
	$\delta \sim 7.47$ ppm (m, 2H, meta-protons)	[8]
	$\delta \sim 2.61$ ppm (s, 3H, methyl protons)	[8]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta \sim 198.1$ ppm (C=O)	[9]
	$\delta \sim 137.1$ ppm (quaternary aromatic C)	[9]
	$\delta \sim 133.0$ ppm (para aromatic C-H)	[9]
	$\delta \sim 128.5$ ppm (meta aromatic C-H)	[9]
	$\delta \sim 128.2$ ppm (ortho aromatic C-H)	[9]
	$\delta \sim 26.5$ ppm (CH <sub>3</sub> )	[9]
IR Spectroscopy	$\sim 1715$ cm <sup>-1</sup> (strong, C=O stretch)	[10]
	2800-3000 cm <sup>-1</sup> (C-H stretch)	[10]
	1300-1200 cm <sup>-1</sup> (C-O stretch)	[10]
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z = 120	[11]
Base Peak: m/z = 105 ([C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> )		[11]
Other Fragments: m/z = 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> , 51)		[11]

## Chemical Reactivity and Key Reactions

The reactivity of acetophenone is governed by its two main functional components: the carbonyl group and the aromatic ring.

- **Carbonyl Group Reactivity:** The ketone's carbonyl group is susceptible to nucleophilic addition reactions. A notable example is its reduction to 1-phenylethanol using reducing agents like sodium borohydride.[\[1\]](#)
- **Aromatic Ring Reactivity:** The acetyl group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions on the phenyl ring.[\[12\]](#)
- **$\alpha$ -Hydrogen Acidity:** The hydrogens on the methyl group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions such as the aldol condensation.[\[13\]](#)



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Caption: Friedel-Crafts acylation pathway for acetophenone synthesis.

## Experimental Protocols

### Synthesis of Acetophenone via Friedel-Crafts Acylation[4][14]

This protocol describes the synthesis of acetophenone from benzene and acetic anhydride using anhydrous aluminum chloride as a catalyst.

Materials:

- Anhydrous benzene (40 mL)
- Anhydrous aluminum trichloride (20 g)
- Acetic anhydride (6.0 mL)
- Concentrated hydrochloric acid (50 mL)
- 5% Sodium hydroxide solution
- Anhydrous magnesium sulfate
- Diethyl ether
- Ice
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

**Procedure:**

- Set up a dry 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Equip the condenser with a drying tube and a gas trap for HCl.
- Add anhydrous benzene (40 mL) and anhydrous aluminum trichloride (20 g) to the flask.
- Slowly add acetic anhydride (6.0 mL) dropwise from the dropping funnel to the stirred mixture. Control the addition rate to maintain a gentle reflux.
- After the addition is complete, heat the mixture gently in a water bath for 30 minutes, or until the evolution of HCl gas ceases.
- Cool the reaction mixture to room temperature.
- Carefully pour the cooled mixture into a beaker containing 50 mL of concentrated HCl and 50 g of crushed ice, while stirring.
- Transfer the mixture to a separatory funnel. Separate the organic layer.

- Extract the aqueous layer twice with 20 mL portions of diethyl ether.
- Combine the organic layers and wash them successively with 5% sodium hydroxide solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvents (benzene and diethyl ether) by distillation.
- Purify the crude product by fractional distillation, collecting the fraction that boils between 198-202 °C.

## Reduction of Acetophenone to 1-Phenylethanol[12][15]

This protocol details the reduction of the ketone functionality of acetophenone using sodium borohydride.

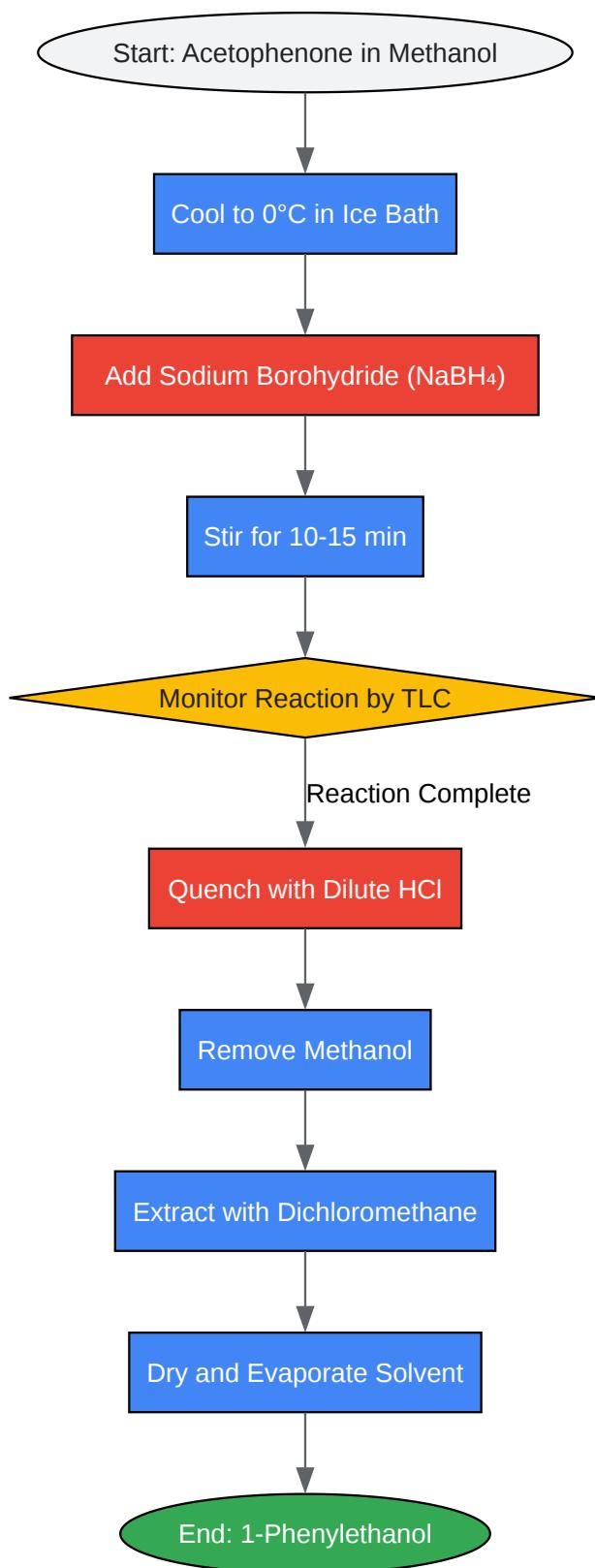
### Materials:

- Acetophenone (1.0 g)
- Methanol (14 mL)
- Sodium borohydride (0.35 g)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, ice bath, TLC plates, distillation apparatus

### Procedure:

- Weigh 1.0 g of acetophenone into a 250 mL round-bottom flask and add 14 mL of methanol.
- Stir the solution with a magnetic stirrer and cool it in an ice bath to 0 °C.
- Carefully add 0.35 g of sodium borohydride to the reaction mixture in portions.

- Continue stirring in the ice bath for 10-15 minutes.
- Monitor the reaction's progress using thin-layer chromatography (TLC).
- Once the reaction is complete (disappearance of the acetophenone spot), carefully add dilute hydrochloric acid to quench the excess sodium borohydride.
- Remove the methanol using a rotary evaporator or by simple distillation.
- Extract the aqueous residue with dichloromethane.
- Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1-phenylethanol.



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Caption: Experimental workflow for the reduction of acetophenone.

# Aldol Condensation of Acetophenone with an Aldehyde[13][16]

This protocol provides a general procedure for the base-catalyzed aldol condensation between acetophenone and an aldehyde (e.g., p-anisaldehyde) to form a chalcone.

## Materials:

- p-Anisaldehyde (0.2 mL)
- Acetophenone (0.2 mL)
- Ethanol (1 mL)
- 50% Sodium hydroxide solution (3 drops)
- Conical vial (5 mL), magnetic stirrer, filtration apparatus

## Procedure:

- In a 5 mL conical vial, combine 0.2 mL of p-anisaldehyde, 0.2 mL of acetophenone, and 1 mL of ethanol.
- Add a small magnetic stir bar and begin stirring.
- Add 3 drops of 50% sodium hydroxide solution to the mixture.
- Continue stirring for approximately 10 minutes or until a solid precipitate forms and the stir bar can no longer rotate.
- Filter the solid product using a Büchner funnel.
- Rinse the collected solid with a small amount of cold ethanol.
- Allow the product to air dry. The product can be further purified by recrystallization from ethanol.

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